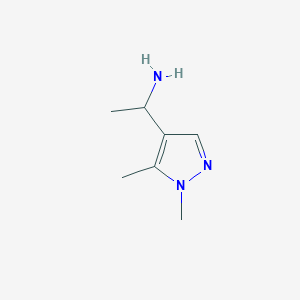

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine (Molecular Formula: C₇H₁₃N₃) is a pyrazole derivative characterized by a 1,5-dimethyl-substituted pyrazole core and an ethanamine (-CH₂CH₂NH₂) group at the 4-position. Its structural identity is confirmed via SMILES (CC1=C(C=NN1C)C(C)N), InChI, and ChemSpider data . The compound’s synthesis typically involves alkylation and protection strategies similar to those reported for related pyrazole derivatives .

Properties

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(8)7-4-9-10(3)6(7)2/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAIZVWWRMRVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588683 | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936939-85-4 | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from Primary Amines and Diketones

A recently developed and efficient approach involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines and diketones, without the need for hydrazine derivatives. This method is notable for its mild conditions, short reaction times, and use of commercially available reagents.

- General Procedure : The reaction involves mixing a primary amine (such as ethanamine derivatives), a diketone (e.g., 2,4-pentanedione), and an electrophilic amination reagent such as O-(4-nitrobenzoyl)hydroxylamine in a solvent like DMF at 85 °C for about 1.5 hours.

- Workup and Purification : After reaction completion, the mixture is treated with aqueous base and extracted with organic solvents. The crude product is purified by column chromatography.

- Yields and Characterization : Yields for similar N-substituted pyrazoles range from moderate to good (e.g., 38–60%). Characterization is done by NMR (1H and 13C), IR, and HRMS to confirm structure and purity.

This method is applicable to a wide variety of primary amines, including aliphatic ones structurally similar to ethanamine, making it highly relevant for synthesizing 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine.

Multi-Step Synthesis via Hydrazone and Vilsmeier-Haack Reactions

Another well-documented route involves multi-step synthesis starting from acetophenone derivatives and phenylhydrazine, followed by formylation and cyclization steps:

Step 1: Hydrazone Formation

Acetophenone derivatives react with phenylhydrazine in absolute ethanol, catalyzed by sulfuric acid under reflux for 12 hours, to form hydrazones. Reaction progress is monitored by thin-layer chromatography (TLC).Step 2: Vilsmeier-Haack Formylation

The hydrazones undergo a Vilsmeier-Haack reaction using POCl3 and DMF at 60–70 °C for 5 hours, converting them into 4-formyl pyrazole derivatives. This step requires careful handling of reactive reagents in a fume hood.Step 3: Multicomponent Cyclization

The formyl pyrazole derivatives react with phthalhydrazide and dimedone derivatives in ethanol with humic acid as a catalyst under reflux for 12–18 hours. This leads to pyrazole-phthalazine hybrids, which can be purified by column chromatography.

The method includes detailed monitoring by TLC and characterization by IR, 1H NMR, 13C NMR, and elemental analysis to confirm the structure and purity of intermediates and final products.

While this route is more complex and involves multiple purification steps, it provides a robust pathway to pyrazole derivatives with diverse substitution patterns, potentially adaptable to synthesize this compound by modifying the substituents accordingly.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The direct amination method is a novel and practical approach, avoiding the use of hydrazine, which is toxic and difficult to handle. It allows for efficient introduction of the ethanamine substituent at the pyrazole nitrogen, which can be adapted to synthesize this compound.

- The multi-step synthesis provides a classical and flexible route to pyrazole derivatives with potential for structural modifications but involves longer reaction times and more hazardous reagents.

- Both methods rely heavily on monitoring by TLC and purification by column chromatography to ensure product purity.

- Characterization techniques such as NMR (1H, 13C), IR spectroscopy, and elemental analysis are essential to confirm the chemical structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine serves as a building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as alkylation, oxidation, and substitution, facilitating the development of new materials and compounds.

| Reaction Type | Description |

|---|---|

| Alkylation | Reacts with alkyl halides to form substituted pyrazoles. |

| Oxidation | Can be oxidized to form N-oxides or other derivatives. |

| Substitution | Participates in electrophilic aromatic substitution reactions. |

Biology

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anti-inflammatory properties. Studies have shown its ability to interact with neurotransmitter systems, particularly affecting acetylcholine release at cholinergic synapses, which is vital for neural communication.

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Inhibits growth of certain bacteria and fungi. |

| Anti-inflammatory | Reduces inflammation in various models. |

| Neurotransmission | Modulates acetylcholine release, influencing neural signaling. |

Medicine

In the field of medicine, ongoing research explores the compound's potential as a pharmaceutical intermediate in drug development. Its interactions with biological targets suggest it could play a role in developing treatments for neurological disorders or inflammatory diseases.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound reduced neuronal apoptosis and improved cognitive function in animal models, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a catalyst in various processes. Its ability to facilitate reactions makes it valuable in manufacturing settings where efficiency and specificity are crucial.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Positional Isomerism: 1,3-Dimethyl vs. 1,5-Dimethyl Pyrazole Derivatives

- 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (C₆H₁₁N₃): Differs in methyl group positions (1,3-dimethyl) and the shorter methanamine (-CH₂NH₂) substituent. Crystallographic studies suggest distinct hydrogen-bonding patterns due to altered substituent positions, influencing solubility and melting points .

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine :

Substituent Chain Length: Methanamine vs. Ethanamine

- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine (Not explicitly reported but inferred): A shorter methanamine chain reduces molecular weight (C₆H₁₁N₃ vs. C₇H₁₃N₃) and may lower boiling points. Limited hydrogen-bonding capacity compared to ethanamine derivatives, affecting solubility in polar solvents .

- This could improve bioavailability in pharmacological contexts .

Complex Derivatives with Functional Modifications

- 1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (C₁₂H₁₈ClF₂N₅): Incorporates a difluoroethyl group and a bispyrazole structure. Fluorine atoms increase electronegativity and metabolic stability, making this derivative more suited for medicinal chemistry applications compared to the non-fluorinated parent compound .

Tabulated Comparison of Key Properties

Biological Activity

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring with two methyl groups at the 1 and 5 positions and an ethanamine side chain, which contributes to its reactivity and biological activity.

Key Structural Features:

- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.

- Ethanamine Side Chain: Enhances solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrazole with an appropriate aldehyde, followed by reductive amination. This method allows for the efficient production of the compound for further biological evaluation.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies suggest that it may inhibit bacterial growth through mechanisms that remain to be fully elucidated.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to:

- Inhibit cancer cell proliferation in vitro.

- Induce apoptosis in cancer cells.

- Affect key signaling pathways such as mTORC1, which is crucial in cancer metabolism and growth .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; mechanism of action under study. |

| Anticancer | Inhibits proliferation and induces apoptosis; affects mTORC1 signaling pathway. |

| Anti-inflammatory | Potential to reduce inflammation based on structural analogs. |

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of various pyrazole derivatives on breast cancer cell lines (MDA-MB-231), this compound exhibited significant cytotoxicity compared to standard chemotherapeutics like paclitaxel. The half-maximal inhibitory concentration (IC50) values indicated a promising therapeutic index for further development .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a marked reduction in bacterial viability, suggesting its potential as a lead compound for antibiotic development.

The precise mechanisms underlying the biological activities of this compound are still being explored. However, its ability to modulate critical cellular pathways suggests that it may interact with specific protein targets involved in cell growth and survival.

Proposed Mechanisms:

- Inhibition of mTORC1 Pathway: Linked to reduced cancer cell proliferation.

- Induction of Autophagy: Enhanced autophagic processes may contribute to its anticancer effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 1,5-dimethyl-1H-pyrazole derivatives with reagents like chloroacetyl chloride in dichloromethane (DCM) or similar solvents, using triethylamine as a base to deprotonate intermediates . Purification often involves recrystallization or chromatography (e.g., silica gel column) to isolate the amine product. For example, analogous pyrazole derivatives are synthesized under reflux conditions (40–60°C) with yields optimized by controlling stoichiometry and reaction time .

Q. How is the compound characterized structurally and spectroscopically?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify protons and carbons in the pyrazole and ethanamine moieties. For instance, the methyl groups on the pyrazole ring appear as singlets (~2.1–2.5 ppm), while the ethanamine protons show splitting patterns consistent with adjacent NH₂ groups .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 139.11 for C₇H₁₃N₃) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole ring) validate functional groups .

Q. What solvents and bases are optimal for its synthesis?

- Methodology : Polar aprotic solvents like DCM or DMF are preferred for solubility and reaction efficiency. Triethylamine or K₂CO₃ are commonly used bases to neutralize HCl byproducts. For example, DMF enhances reaction rates in nucleophilic substitutions due to its high polarity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. For pyrazole derivatives, SCXRD often reveals planar pyrazole rings (C-N bond lengths ~1.34 Å) and tetrahedral geometry at the ethanamine nitrogen . Challenges like twinning or weak diffraction are addressed using high-resolution data collection (e.g., synchrotron sources) and iterative refinement cycles .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole ring’s electron-deficient nature (LUMO ~ -1.5 eV) facilitates electrophilic substitutions .

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock. Pyrazole derivatives often bind to hydrophobic pockets via π-π stacking and hydrogen bonding .

Q. How do hydrogen-bonding patterns influence crystallization challenges?

- Methodology : Graph-set analysis (as per Etter’s rules) identifies common motifs like N-H···N or N-H···O interactions. For this compound, intermolecular H-bonds between NH₂ and pyrazole N atoms often form dimeric structures, affecting crystal packing and solubility. Solvent choice (e.g., ethanol vs. DMSO) can modulate these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.